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For researchers, scientists, and drug development professionals, understanding the kinetic

properties of enzymes is paramount for harnessing their potential. This guide provides a

comparative analysis of the kinetics of what is likely the "FATA enzyme" you are interested in,

the Fatty Acyl-ACP Thioesterase A (FATA), from different plant species. It also addresses a

potential ambiguity with Aromatic Aminotransferases, another enzyme class involved in amino

acid metabolism.

Recent searches have strongly indicated that the "FATA enzyme" refers to Fatty Acyl-ACP

Thioesterase A, a key enzyme in the termination of fatty acid biosynthesis in plants. However,

the initial mention of "Friedel-Crafts-type aromatic amino acid transferase" suggests a possible

interest in Aromatic Aminotransferases (AroATs). This guide will therefore provide a detailed

comparison for FATA and a summary of available data for AroATs to ensure a comprehensive

resource.

Fatty Acyl-ACP Thioesterase A (FATA): A
Comparative Kinetic Analysis
Fatty Acyl-ACP Thioesterase A (FATA) plays a crucial role in determining the chain length of

fatty acids by catalyzing the hydrolysis of the thioester bond between the acyl group and the

acyl carrier protein (ACP).[1] The substrate specificity of FATA isoforms is a major determinant

of the fatty acid composition in plant tissues.[2]
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The following table summarizes the kinetic parameters of FATA enzymes from Arabidopsis

thaliana (AtFatA) and Coriandrum sativum (CsFatA) for various acyl-ACP substrates. The data

highlights the strong preference of these enzymes for oleoyl-ACP.

Plant
Species

Enzyme Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Arabidopsis

thaliana
AtFatA 14:1-ACP 8.9 0.8 9.0 x 10⁴

16:0-ACP 4.9 0.3 6.1 x 10⁴

16:1-ACP 4.9 1.5 3.1 x 10⁵

18:0-ACP 5.0 0.2 4.0 x 10⁴

18:1-ACP 3.1 22.1 7.1 x 10⁶

Coriandrum

sativum
CsFatA 14:1-ACP N/D N/D N/D

16:0-ACP 6.3 0.1 1.6 x 10⁴

16:1-ACP 5.9 0.4 6.8 x 10⁴

18:0-ACP 6.1 0.1 1.6 x 10⁴

18:1-ACP 2.8 15.2 5.4 x 10⁶

N/D: Not Determined. Data sourced from a study on the substrate specificity of plant FatA and

FatB acyl-ACP thioesterases.[2]

AtFatA demonstrates the highest catalytic efficiency (kcat/Km) with oleoyl-ACP, with its activity

being at least 20-fold lower for all other tested substrates.[2] Both the chain length and the

presence of a double bond significantly influence the catalytic rate (kcat) of FatA, while having

a minor effect on the Michaelis constant (Km).[2]

Experimental Protocol: Acyl-ACP Thioesterase Assay
The following is a typical protocol for assaying the activity of acyl-ACP thioesterases:
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Principle: Thioesterase activity is measured by monitoring the production of radiolabeled free

fatty acids from [1-¹⁴C] acyl-ACP substrates.[3][4]

Materials:

50 mM Tris-HCl buffer, pH 8.0

5 mM Dithiothreitol (DTT)

[1-¹⁴C] acyl-ACP substrates (50–2500 Bq)

Recombinant FATA enzyme (0.025–1.0 ng)

1 M acetic acid in 2-propanol

Hexane

Liquid scintillation counter

Procedure:

Prepare a reaction medium containing 50 mM Tris-HCl (pH 8.0), 5 mM DTT, and 50–2500 Bq

of the desired [1-¹⁴C] acyl-ACP substrate in a final volume of 0.1 mL.[3][4]

Initiate the reaction by adding 0.025–1.0 ng of the recombinant FATA enzyme.[3][4]

Incubate the reaction at room temperature for 5 minutes.[3][4]

Stop the reaction by adding 0.25 mL of 1 M acetic acid in 2-propanol.[3][4]

Extract the hydrolyzed free fatty acids twice with 0.3 mL of hexane.[3][4]

Measure the radioactivity of the hexane extracts using a liquid scintillation counter.[3][4]
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Figure 1: Experimental workflow for FATA kinetic analysis.
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Figure 2: Role of FATA in the fatty acid biosynthesis pathway.

Aromatic Aminotransferases (AroATs): An Overview
of Kinetic Data
Aromatic aminotransferases (AroATs) are a group of pyridoxal-5-phosphate (PLP)-dependent

enzymes that catalyze the transamination of aromatic amino acids.[5][6] These enzymes are

crucial for the biosynthesis and degradation of aromatic amino acids and are involved in the

production of various plant hormones and secondary metabolites.[5][6]
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Compiling a comprehensive comparison of kinetic parameters for AroATs across multiple plant

species is challenging due to the variability in substrates and experimental conditions reported

in the literature. However, the following table provides a snapshot of available data.

Plant Species Enzyme Substrate Km (mM) Reference

Phaseolus

vulgaris

(Bushbean)

Multispecific

Aminotransferas

e

L-Phenylalanine 0.77 [5]

L-Tyrosine 0.67 [5]

L-Tryptophan 1.11 [5]

Arabidopsis

thaliana

Tyrosine

Aminotransferas

e 1 (AtTAT1)

L-Tyrosine 0.25 [5]

Tyrosine

Aminotransferas

e 2 (AtTAT2)

L-Tyrosine 0.33 [5]

Experimental Protocol: Aromatic Aminotransferase
Assay
A general protocol for assaying AroAT activity is as follows:

Principle: The activity of AroATs can be determined by monitoring the formation of the product,

often an aromatic keto acid, using methods like high-performance liquid chromatography

(HPLC) or by coupling the reaction to a dehydrogenase and monitoring the change in

absorbance of NADH or NADPH.

Materials:

Purified AroAT enzyme

Aromatic amino acid substrate (e.g., L-phenylalanine, L-tyrosine)

α-Ketoglutarate
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Pyridoxal-5-phosphate (PLP)

Reaction buffer (e.g., potassium phosphate buffer)

(For coupled assay) A suitable dehydrogenase and NADH/NADPH

HPLC system or spectrophotometer

Procedure:

Prepare a reaction mixture containing the reaction buffer, PLP, α-ketoglutarate, and the

aromatic amino acid substrate.

Pre-incubate the mixture at the desired temperature.

Initiate the reaction by adding the purified AroAT enzyme.

At various time points, stop the reaction (e.g., by adding acid or heat).

Analyze the formation of the product using HPLC or monitor the change in absorbance in a

continuous spectrophotometric assay.

Calculate the initial reaction velocity from the linear range of product formation.

Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and

fitting the data to the Michaelis-Menten equation.
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Figure 3: Role of AroATs in aromatic amino acid biosynthesis.

In conclusion, while the initial query was ambiguous, this guide provides a detailed kinetic

comparison for Fatty Acyl-ACP Thioesterase A (FATA), the likely enzyme of interest, and a

foundational overview of Aromatic Aminotransferases (AroATs). The provided data and

protocols offer a valuable resource for researchers investigating these important plant

enzymes. The distinct substrate specificities of these enzyme families underscore their

specialized roles in plant metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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